N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide
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Overview
Description
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide is a complex organic compound with a molecular formula of C19H13ClN2O3S. This compound is known for its unique chemical structure, which includes a benzoxazole ring fused with a chlorophenyl group and a benzenesulfonamide moiety. It has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is formed by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.
Sulfonamide Formation: The final step involves the reaction of the benzoxazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzoxazole and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorobenzene derivatives in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-chlorophenyl)-benzenesulfonamide
- N-(4-chlorophenyl)benzenesulfonamide
Uniqueness
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide is unique due to its benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C19H13ClN2O3S |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H13ClN2O3S/c20-14-8-6-13(7-9-14)19-21-17-12-15(10-11-18(17)25-19)22-26(23,24)16-4-2-1-3-5-16/h1-12,22H |
InChI Key |
BHPGTOWNMQBRJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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